molecular formula C6H8O2 B043130 1,4-Cyclohexanedione CAS No. 637-88-7

1,4-Cyclohexanedione

Cat. No. B043130
CAS RN: 637-88-7
M. Wt: 112.13 g/mol
InChI Key: DCZFGQYXRKMVFG-UHFFFAOYSA-N
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Description

Synthesis Analysis

1,4-Cyclohexanedione can be synthesized through various chemical processes, including the oxidation of cyclohexanone. The oxidation reaction has been optimized to achieve significant yields under certain conditions, indicating the efficiency and effectiveness of these synthetic routes in producing 1,4-Cyclohexanedione from readily available cyclohexanone (Wang We, 2014).

Molecular Structure Analysis

The molecular structure of 1,4-Cyclohexanedione has been extensively studied using gas-phase electron diffraction and theoretical calculations. These studies have shown that 1,4-Cyclohexanedione exists in a mixture of conformations, predominantly in twist and chair forms. The detailed geometric parameters, such as bond lengths and angles, have been determined, providing insight into the compound's structural characteristics (Q. Shen & S. Samdal, 2011).

Chemical Reactions and Properties

1,4-Cyclohexanedione undergoes a variety of chemical reactions, demonstrating its versatility as a chemical reagent. Notably, its uncatalyzed oxidation by acidic bromate generates chemical oscillations, a rare and intriguing phenomenon that highlights the compound's reactive nature and the potential for dynamic chemical processes (V. J. Farage & D. Janjic, 1982).

Physical Properties Analysis

The physical properties of 1,4-Cyclohexanedione, such as its melting point, boiling point, and solubility in various solvents, are crucial for understanding its behavior in different chemical environments. While specific studies focused on these properties were not highlighted, they are fundamental to the compound's application in chemical synthesis and materials science.

Chemical Properties Analysis

1,4-Cyclohexanedione exhibits a range of chemical properties, including its reactivity towards different chemical groups and its role as a substrate in organocatalytic reactions. For instance, it participates in the organocatalytic asymmetric domino Michael-Henry reaction, producing bicyclo[3.2.1]octane derivatives with high enantioselectivity, showcasing its utility in generating complex molecular architectures (Michail Tsakos, M. Elsegood, & C. Kokotos, 2013).

Scientific Research Applications

  • Chemical Synthesis and Reactions :

    • It's used in the one-step synthesis of N,N′-dialkyl-p-phenylenediamines at room temperature within a few hours (Higham et al., 2007).
    • In the synthesis of bicyclo[3.2.1]octane derivatives with excellent enantioselectivities in the domino Michael-Henry process (Tsakos et al., 2013).
    • Involved in the production of 1,4-dihydroxybenzene, further oxidized and brominated to 1,4-benzoquinone and bromoorganics (Szalai & Koros, 1998).
    • Condensation with N-alkylarylamines yields N-alkyl-N-arylanilines and triarylamines (Haga et al., 1984).
  • Analytical and Environmental Applications :

    • For trace analysis of aldehydes in environmental samples, it's more soluble in water and advantageous for easier reagent preparation and lower temperature (Stahovec & Mopper, 1984).
    • Used in the automated near real-time fluorometric determination of atmospheric formaldehyde (Fan & Dasgupta, 1994).
  • Physical Chemistry and Reaction Dynamics :

    • Causes complex sequences of propagation failures, breathing pulses, and backfiring pulses in an excitable reaction-diffusion system (Manz & Steinbock, 2006).
    • Exhibits photo-controlled oscillatory reaction dynamics in a specific chemical reaction (Huh et al., 2003).
    • Analysis of its molecular structures and conformational compositions revealed twist and chair forms (Shen & Samdal, 2011).
  • Quantitative Analysis Techniques :

    • GC/MS analysis for accurate quantification of its underivatized compounds and derivatives (Molnár-Perl et al., 1995).
  • Other Notable Applications :

    • Synthesized with a yield of 68% and purity of 99.6% by GC as 1,4-cyclohexanedione monoethylene acetal (Du Jun-xia, 2008).
    • A qualitative method for electrochemically distinguishing two positional isomers of cyclohexane-1,3-dione (Chen Juan et al., 2016).
    • Determined by reaction with o-phthalaldehyde in sulfuric acid using a sensitive and highly selective fluorimetric method (Sawicki & Johnson, 1966).

Safety And Hazards

Safety data sheets suggest that contact with skin and eyes should be avoided. If contact occurs, immediate medical attention is advised. The chemical is not considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

There is ongoing research into the use of 1,4-Cyclohexanedione as a precursor for the synthesis of other compounds. For example, a recent study developed a highly selective, scalable, and continuous-flow process for the liquid-phase dehydrogenation of 1,4-cyclohexanedione to hydroquinone, a compound with vast industrial relevance as a monomer for polymer synthesis and as a pharmaceutical building block .

properties

IUPAC Name

cyclohexane-1,4-dione
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InChI

InChI=1S/C6H8O2/c7-5-1-2-6(8)4-3-5/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DCZFGQYXRKMVFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
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DSSTOX Substance ID

DTXSID6060929
Record name 1,4-Cyclohexanedione
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Molecular Weight

112.13 g/mol
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Physical Description

Yellow crystalline solid; [Aldrich MSDS]
Record name 1,4-Cyclohexanedione
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Product Name

1,4-Cyclohexanedione

CAS RN

637-88-7
Record name 1,4-Cyclohexanedione
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Record name 1,4-Cyclohexanedione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,610
Citations
I Szalai, E Körös - The Journal of Physical Chemistry A, 1998 - ACS Publications
1,4-Cyclohexanedione (CHD) in its reaction with acidic bromate undergoes aromatization and one of the main resulting products 1,4-dihydroxybenzene (H 2 Q) is further oxidized and …
Number of citations: 78 pubs.acs.org
JA Hyatt - The Journal of Organic Chemistry, 1983 - ACS Publications
It is not clear why ketalizationof 3 gives more monoketal with 1, 4-butanediol than with other diols. Examination of models discloses no obvious steric resistance to bisketal formation. …
Number of citations: 55 pubs.acs.org
CT Hamik, N Manz, O Steinbock - The Journal of Physical …, 2001 - ACS Publications
We report the formation of stable bound wave packets in a modified Belousov−Zhabotinsky reaction. These densely stacked structures arise from an attractive interaction between …
Number of citations: 93 pubs.acs.org
M Frogner, RD Johnson, L Hedberg… - The Journal of Physical …, 2013 - ACS Publications
Electron diffraction experiments on the vapor of 1,4-cyclohexanedione have been carried out at a nominal temperature of 435 K. The results are consistent with the presence of a …
Number of citations: 5 pubs.acs.org
MM Britton - The Journal of Physical Chemistry A, 2003 - ACS Publications
The 1,4-cyclohexanedione-bromate-acid oscillating system was investigated using nuclear magnetic resonance (NMR) techniques. A range of NMR experiments were used which …
Number of citations: 33 pubs.acs.org
I Szalai, E Körös, L Györgyi - The Journal of Physical Chemistry A, 1999 - ACS Publications
A 27-reaction, 15-species mechanistic model of the oscillatory 1,4-cyclohexanedione (CHD)−bromate−acid system recently introduced by Szalai and Körös is analyzed. Both the …
Number of citations: 20 pubs.acs.org
K Kurin-Csörgei, I Szalai, E Kőrös - Reaction Kinetics and Catalysis …, 1995 - Springer
In the 1,4-cyclohexanedione (CHD)-bromate-sulfuric acid system when spread into a thin layer and ferroin is added, after an induction period, trigger waves start to propagate with a …
Number of citations: 49 link.springer.com
H Miyazato, M Nakamura, S Hashimoto, S Hayashi - Food chemistry, 2013 - Elsevier
We investigated odour-active trace compounds in roasted Brazilian Arabica coffee. Aroma dilution extract analysis (AEDA) applied to the volatile oil extracted from roasted coffee brew …
Number of citations: 26 www.sciencedirect.com
E Taskinen - Journal of Physical Organic Chemistry, 2010 - Wiley Online Library
A computational study of the stable conformations and gas‐phase enthalpies of formation at 25 C of the title compounds has been carried out by G3(MP2)//B3LYP calculations. The …
Number of citations: 12 onlinelibrary.wiley.com
M Bonnet, P Geneste, M Rodriguez - The Journal of Organic …, 1980 - ACS Publications
Liquid-phase catalytic hydrogenation of 1, 4-cyclohexanedione was carried out by using various metal catalysts on Si02 (Ni, Cu, Pd, Pt, Ir, Ru) in 2-propanol as solvent under low …
Number of citations: 17 pubs.acs.org

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